molecular formula C19H22FN3O2 B5491229 4-[(4-fluorophenyl)methyl]-N-(2-methoxyphenyl)piperazine-1-carboxamide

4-[(4-fluorophenyl)methyl]-N-(2-methoxyphenyl)piperazine-1-carboxamide

Cat. No.: B5491229
M. Wt: 343.4 g/mol
InChI Key: SMPABXOEMXLRDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-fluorophenyl)methyl]-N-(2-methoxyphenyl)piperazine-1-carboxamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a fluorophenyl group and a methoxyphenyl group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 4-[(4-fluorophenyl)methyl]-N-(2-methoxyphenyl)piperazine-1-carboxamide typically involves multiple steps, including the formation of the piperazine ring and subsequent substitution reactions. One common synthetic route involves the reaction of 4-fluorobenzyl chloride with N-(2-methoxyphenyl)piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to yield the desired compound .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-[(4-fluorophenyl)methyl]-N-(2-methoxyphenyl)piperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring. Common reagents for these reactions include halides and organometallic compounds.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-[(4-fluorophenyl)methyl]-N-(2-methoxyphenyl)piperazine-1-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4-fluorophenyl)methyl]-N-(2-methoxyphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-[(4-fluorophenyl)methyl]-N-(2-methoxyphenyl)piperazine-1-carboxamide can be compared with other similar compounds, such as:

  • 4-[(4-methoxyphenyl)methyl]-N-(2-methoxyphenyl)piperazine-1-carboxamide
  • 4-[(4-chlorophenyl)methyl]-N-(2-methoxyphenyl)piperazine-1-carboxamide
  • 4-[(4-bromophenyl)methyl]-N-(2-methoxyphenyl)piperazine-1-carboxamide

These compounds share a similar core structure but differ in the substituents on the aromatic ring. The presence of different substituents can significantly impact their chemical properties, reactivity, and biological activities, highlighting the uniqueness of this compound .

Properties

IUPAC Name

4-[(4-fluorophenyl)methyl]-N-(2-methoxyphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O2/c1-25-18-5-3-2-4-17(18)21-19(24)23-12-10-22(11-13-23)14-15-6-8-16(20)9-7-15/h2-9H,10-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMPABXOEMXLRDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)N2CCN(CC2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.